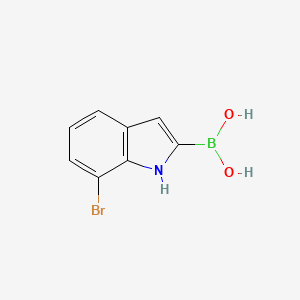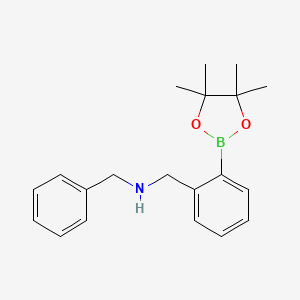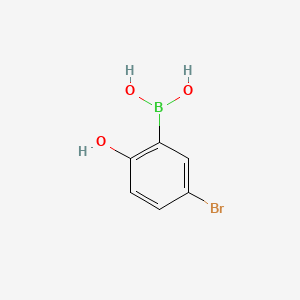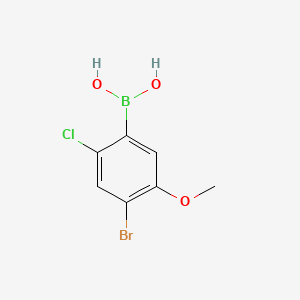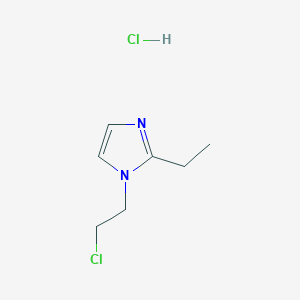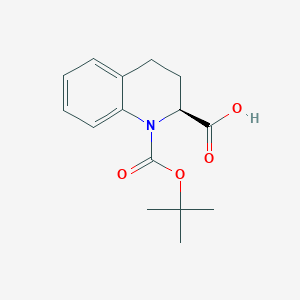
(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Übersicht
Beschreibung
“(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group often used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds containing a Boc group can be achieved using various methods. One such method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . This method has been described as having low viscosity, high thermal stability, and demonstrating a beneficial effect .
Molecular Structure Analysis
The Boc group has the molecular formula C5H9O2 and a net charge of 0 . Its average mass is 101.12376 and its monoisotopic mass is 101.06025 . The SMILES notation for the Boc group is C(*) (=O)OC © ©C .
Chemical Reactions Analysis
The Boc group plays a significant role in chemical reactions, particularly as a protecting group . It is involved in the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid through a dynamic kinetic resolution process . This process involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding .
Physical And Chemical Properties Analysis
The Boc group is characterized by its role as a protecting group, its organyl group nature, and its substituent group from tert-butoxycarbonyl anhydride . It is also known for its low viscosity and high thermal stability .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of (S)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Applications:
Synthesis of Pharmaceutical Compounds
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in the synthesis of pharmaceutical compounds. It is introduced into a molecule to obtain chemoselectivity in subsequent chemical reactions . The compound could be used in the synthesis of complex molecules where selective reactivity is needed.
Wirkmechanismus
Target of Action
The primary target of (s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is the functional groups in organic compounds . The compound acts as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The compound interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This interaction results in the protection of the functional groups in the organic compounds, allowing for chemoselective reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds. It plays a crucial role in the biosynthetic and biodegradation pathways of these compounds . The introduction of the tert-butoxycarbonyl group into the organic compounds can influence the course of these pathways, leading to the production of specific products .
Pharmacokinetics
The compound’s ability to undergo high-temperature deprotection in a phosphonium ionic liquid suggests that it may have high thermal stability
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds results in the protection of functional groups, allowing for chemoselective reactions . This can lead to the synthesis of specific products in the biochemical pathways of these compounds .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and the presence of certain chemicals. For instance, the compound has been shown to undergo rapid and effective deprotection at high temperatures using a thermally stable ionic liquid .
Zukünftige Richtungen
The use of the Boc group in the synthesis of various compounds continues to be a significant area of research. For instance, the use of a thermally stable ionic liquid for high-temperature Boc deprotection opens up possibilities for the extraction of water-soluble polar organic molecules . This and other innovative methods will likely continue to shape the future directions of research involving the Boc group.
Eigenschaften
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOAZMYTIAOTI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654185 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
CAS RN |
1187933-14-7 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-3,4-dihydro-1,2(2H)-quinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



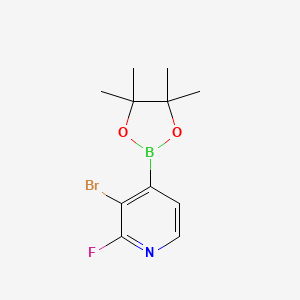
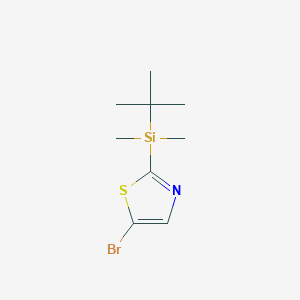
![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)
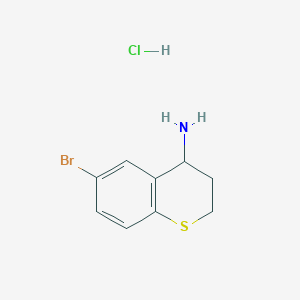
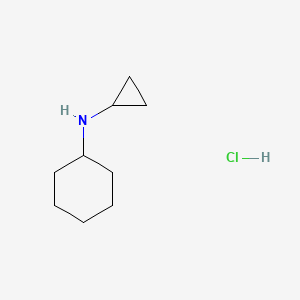
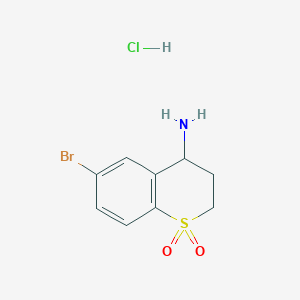
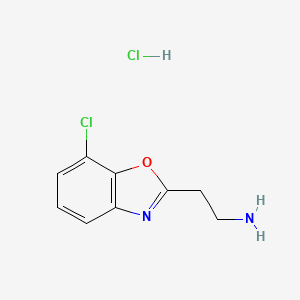
![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
